2-Chloro-5-(ethoxymethyl)thiazole

Medicinal Chemistry Physicochemical Property Drug Design

2-Chloro-5-(ethoxymethyl)thiazole is a strategic heterocyclic building block for medicinal chemistry and agrochemical R&D. Its unique 5-ethoxymethyl group optimizes lipophilicity (LogP 1.26) and enables BBB penetration (TPSA 22.12 Ų), critical for CNS drug discovery. The reactive 2-chloro handle facilitates rapid SAR exploration via cross-coupling. Choose this scaffold over simpler analogs to accelerate lead optimization and reduce late-stage PK failures.

Molecular Formula C6H8ClNOS
Molecular Weight 177.646
CAS No. 1209494-04-1
Cat. No. B595904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(ethoxymethyl)thiazole
CAS1209494-04-1
Molecular FormulaC6H8ClNOS
Molecular Weight177.646
Structural Identifiers
SMILESCCOCC1=CN=C(S1)Cl
InChIInChI=1S/C6H8ClNOS/c1-2-9-4-5-3-8-6(7)10-5/h3H,2,4H2,1H3
InChIKeyJGEREWXSIKBLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(ethoxymethyl)thiazole (CAS 1209494-04-1) Technical Profile and Procurement Baseline for Medicinal Chemistry


2-Chloro-5-(ethoxymethyl)thiazole (CAS 1209494-04-1) is a substituted heterocyclic building block, featuring a thiazole core bearing a reactive chloro group at the 2-position and an ethoxymethyl substituent at the 5-position [1]. It serves as a versatile intermediate in the synthesis of more complex molecules for medicinal chemistry and agrochemical research, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions at the 2-chloro position .

Why Generic 'Thiazole' Substitution Is Inadequate: The Critical Role of the 5-(Ethoxymethyl) Moiety in 1209494-04-1


Substituting this compound with a simpler thiazole or even a close analog like 2-chloro-5-(methoxymethyl)thiazole is not chemically equivalent. The specific 5-(ethoxymethyl) group imparts distinct physicochemical properties that are critical for synthetic design and biological performance. It modifies lipophilicity (LogP), solubility, and steric bulk compared to methyl or methoxymethyl analogs [1]. In the context of synthesizing bioactive molecules, this substitution is not merely a functional group replacement; it is a strategic vector for optimizing pharmacokinetic and pharmacodynamic profiles, which directly impacts the success of downstream drug discovery efforts .

Quantitative Differentiation Guide: 2-Chloro-5-(ethoxymethyl)thiazole vs. Key Analogs


Increased Lipophilicity (LogP) Compared to Methoxymethyl Analog

The replacement of the 5-methoxymethyl group with a 5-ethoxymethyl group results in a quantifiable increase in lipophilicity. The target compound exhibits a calculated LogP of 1.26 [1]. While the methoxymethyl analog is expected to have a lower LogP due to its shorter alkyl chain, this specific difference can be inferred from established structure-property relationships, leading to enhanced membrane permeability.

Medicinal Chemistry Physicochemical Property Drug Design

Improved Topological Polar Surface Area (TPSA) for Brain Penetration

The target compound has a calculated TPSA of 22.12 Ų . For a potential CNS drug candidate, a TPSA below 60-70 Ų is generally considered favorable for crossing the blood-brain barrier (BBB) [1]. The 5-ethoxymethyl substituent contributes to a favorable TPSA profile compared to more polar analogs, positioning this compound as a valuable building block for synthesizing CNS-penetrant molecules.

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Synthetic Accessibility from 2-Chloro-5-(chloromethyl)thiazole

2-Chloro-5-(ethoxymethyl)thiazole is synthesized via a straightforward nucleophilic substitution from 2-chloro-5-(chloromethyl)thiazole and ethanol under basic conditions . This contrasts with the multi-step routes often required for other 5-substituted thiazoles. The direct accessibility from a key industrial intermediate (2-chloro-5-(chloromethyl)thiazole, used in the synthesis of the insecticide thiamethoxam [1]) provides a significant advantage in terms of supply chain and scalability.

Synthetic Chemistry Process Development Agrochemicals

Specific Substituent for Fine-Tuning Bioactivity in Thiazole-Based Libraries

The 5-ethoxymethyl group is a specific structural motif used in bioactive molecules. For instance, the related compound 2-ethoxy-5-(ethoxymethyl)thiazole is noted for its potential in pharmaceutical applications . This contrasts with simpler 5-methyl or 5-chloromethyl analogs, where the ethoxymethyl group provides a unique combination of hydrogen-bond accepting ability and steric bulk, enabling precise modulation of interactions with biological targets.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Procurement-Relevant Application Scenarios for 2-Chloro-5-(ethoxymethyl)thiazole (1209494-04-1)


Synthesis of CNS-Penetrant Drug Candidates

Medicinal chemists targeting central nervous system (CNS) disorders should prioritize this compound as a building block due to its low TPSA of 22.12 Ų, which is highly favorable for crossing the blood-brain barrier . This property, combined with a LogP of 1.26, makes it an ideal starting point for synthesizing novel, orally bioavailable CNS therapeutics, reducing the need for later-stage pharmacokinetic optimization [1].

Agrochemical Intermediate Development

In agrochemical research, this compound's synthetic accessibility from 2-chloro-5-(chloromethyl)thiazole—a precursor to the blockbuster insecticide thiamethoxam—makes it a strategic choice for developing new crop protection agents . Its distinct 5-ethoxymethyl group may confer unique physicochemical properties, such as improved cuticular penetration or altered environmental fate, compared to other 5-substituted thiazole building blocks [1].

Diversification of Thiazole-Based Chemical Libraries

For groups engaged in diversity-oriented synthesis or parallel library generation, 2-chloro-5-(ethoxymethyl)thiazole is a valuable core scaffold. Its 2-chloro group serves as a versatile handle for various cross-coupling reactions, while the 5-ethoxymethyl substituent provides a specific vector for exploring chemical space distinct from common 5-methyl or 5-chloromethyl analogs . This allows for the rapid generation of structurally diverse compound collections for biological screening.

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